Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is an organic compound classified as an ester. It features an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a phenyl ring. This compound is utilized primarily as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its versatile reactivity and protective group chemistry .
The synthesis of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate typically involves several key steps:
The molecular formula of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is C₁₆H₂₁NO₅, with a molecular weight of approximately 307.35 g/mol . The structure includes:
The compound's structural representation can be depicted using SMILES notation: O=C(OC(C)(C)C)NC1=CC(C(CC(OCC)=O)=O)=CC=C1
.
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate can undergo various chemical reactions:
The mechanism of action for Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate primarily involves its role as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group acts as a protective moiety that prevents undesired reactions at the amino site until it is selectively removed under controlled conditions. This allows for targeted synthesis of more complex molecules essential for pharmaceutical development.
Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate has several significant applications in scientific research:
This compound exemplifies the versatility required in synthetic organic chemistry, making it valuable in both academic research and industrial applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4